molecular formula C14H17N3O2 B2909546 Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate CAS No. 869811-51-8

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate

Cat. No.: B2909546
CAS No.: 869811-51-8
M. Wt: 259.309
InChI Key: ZNOXLVUEDTYMGN-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyano group, a pyridine ring, and an azetidine ring

Mechanism of Action

Target of Action

The primary target of Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Sonogashira coupling of a tert-butyl ester functionalized chloropyridine with butyne-1-ol, followed by further functional group transformations . The reaction conditions often require the use of palladium catalysts and bases under inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction times and yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate: shares similarities with other pyridine and azetidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and stability. The tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the cyano and pyridine groups offer versatile sites for chemical modifications and interactions .

Properties

IUPAC Name

tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-6-4-5-7-16-11/h4-7H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXLVUEDTYMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-fluoropyridine (2.6 mL, 30.2 mmol) and tert-butyl 3-cyanoazetidine-1-carboxylate (I-1, 5.0 g, 27.5 mmol) in THF (200 mL) at room temperature was treated with LHMDS (55 mL of a 1.0 M solution in THF, 55 mmol). After 6 h, the reaction mixture was poured into saturated aqueous NH4Cl (200 mL) and extracted with EtOAc (3×150 mL). The combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate (I-2) as a yellow-brown oil. Analytical LCMS: single peak (214 nm), 3.004 min. This material was used in subsequent reactions without further purification.
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2.6 mL
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